N-benzylimidazo[1,2-a]pyrimidin-6-amine
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Overview
Description
N-benzylimidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C13H12N4. It is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylimidazo[1,2-a]pyrimidin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of α-bromoketones with 2-aminopyridines under mild and metal-free conditions . The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzylimidazo[1,2-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using TBHP.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
N-benzylimidazo[1,2-a]pyrimidin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-benzylimidazo[1,2-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby exerting its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Pyrimido[1,2-a]benzimidazole: Investigated for its pharmacological use.
Nitroazolo[1,5-a]pyrimidine: A new family of antiviral compounds.
Uniqueness
N-benzylimidazo[1,2-a]pyrimidin-6-amine is unique due to its specific structural features and the diverse range of biological activities it exhibits.
Biological Activity
N-benzylimidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of an imidazo and pyrimidine ring system with a benzyl group attached to the nitrogen atom of the imidazo structure. The general formula for this compound is C11H10N4, indicating a complex arrangement of nitrogen atoms that contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds in the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.50 µg/mL |
Escherichia coli | 1.79 µg/mL |
Bacillus subtilis | 1.49 µg/mL |
The compound demonstrated bactericidal effects against E. coli and B. subtilis, indicating its potential as an antibacterial agent .
Antiviral Activity
In antiviral evaluations, this compound has shown activity against certain viruses when tested in vitro. For example, it was part of a study that assessed various derivatives against Vesicular Stomatitis Virus (VSV), highlighting the importance of structural modifications in enhancing antiviral efficacy .
Anticancer Activity
The compound's structural similarity to other imidazo[1,2-a]pyrimidine derivatives positions it as a candidate for anticancer research. Some derivatives have been reported to inhibit cancer cell lines such as HCT116 and HepG2, with notable cytotoxic activity observed at micromolar concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique substitution pattern and ring structure. Modifications to the benzyl group or nitrogen positions within the rings significantly influence its pharmacological profile.
Comparative Analysis
A comparative table of related compounds illustrates how structural variations impact biological activity:
Compound Name | Structure Type | Notable Features |
---|---|---|
Imidazo[1,2-a]pyridine | Bicyclic | Strong CNS activity |
Imidazo[1,2-a]pyrimidine | Bicyclic | Known for antimicrobial properties |
N-(phenylmethyl)imidazo[1,2-a]pyrimidin-5-amine | Similar Ring Structure | Focused on anticancer activity |
2-Benzylimidazo[1,2-a]pyridine | Bicyclic | Explored for neuroprotective effects |
The benzyl substitution enhances solubility and bioavailability, making this compound a promising candidate for further research .
Case Studies
Several studies have investigated the biological activities of various derivatives of imidazo[1,2-a]pyrimidines:
- Antimicrobial Studies : A series of benzylidene hydrazides were synthesized and tested for antibacterial and antifungal activities, demonstrating that certain substitutions significantly enhance efficacy against pathogens .
- Antiviral Research : Compounds derived from imidazo[1,2-a]pyrimidines were evaluated for their ability to inhibit viral replication in cell cultures, revealing promising results against VSV .
- Cancer Cell Line Studies : Research on dual-function inhibitors indicated that modifications to the imidazo[1,2-a]pyrimidine scaffold could lead to compounds with potent anticancer properties .
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-benzylimidazo[1,2-a]pyrimidin-6-amine |
InChI |
InChI=1S/C13H12N4/c1-2-4-11(5-3-1)8-15-12-9-16-13-14-6-7-17(13)10-12/h1-7,9-10,15H,8H2 |
InChI Key |
MVVFLWMNUDKHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN3C=CN=C3N=C2 |
Origin of Product |
United States |
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